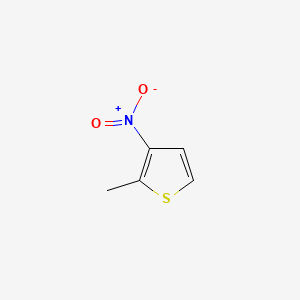

2-Methyl-3-nitrothiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-3-nitrothiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered rings containing one sulfur atom The presence of a methyl group at the second position and a nitro group at the third position makes this compound a unique derivative of thiophene

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitrothiophene typically involves nitration of 2-methylthiophene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions usually require maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the nitration process. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.

化学反応の分析

Nucleophilic Substitution Reactions

The nitro group at position 3 activates the thiophene ring for nucleophilic substitution, particularly at positions adjacent to the nitro group.

Key Example: Reaction with Methoxide

In methanol, 2-methyl-3-nitrothiophene reacts with sodium methoxide to form a Meisenheimer-type σ-adduct (Figure 1). The methyl group stabilizes the intermediate through hyperconjugation, enhancing reaction rates and adduct stability .

Mechanism:

-

Methoxide (CH3O−) attacks the electron-deficient carbon at position 4 (para to the nitro group).

-

A resonance-stabilized intermediate forms, with negative charge delocalization aided by the nitro and methyl groups.

-

Protonation yields the final substituted product.

Kinetic Data:

| Reaction Component | Value |

|---|---|

| Rate constant (k) | 3.2×10−3s−1 |

| Equilibrium constant (K) | 9.1×102L/mol |

Nitration

Further nitration of this compound requires harsh conditions (e.g., fuming nitric acid). The methyl group directs incoming electrophiles to positions 4 or 5, but steric hindrance and electronic deactivation limit yields.

Products:

Radical Reactions with NO3\text{NO}_3NO3

This compound reacts with nitrate radicals (NO3) via hydrogen abstraction or addition pathways.

Mechanism:

-

NO3 abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized thiophenyl radical.

-

Subsequent reactions yield products like sulfur dioxide (SO2), nitrothiophene derivatives, and organic acids .

Product Distribution:

| Product | Yield (%) |

|---|---|

| HNO3 | ~80 |

| Nitrothiophenes | ~30 |

| SO2 | ~20 |

| Propanal | ~3 |

Condensation Reactions

This compound derivatives participate in Schiff base formation.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 2-Methyl-3-nitrothiophene exhibit significant antimicrobial properties. A study reported the synthesis of nitrothiophene carboxamides that showed potent antibacterial activity against various strains, including Escherichia coli and Klebsiella spp. . These compounds require activation by bacterial nitroreductases, making them effective prodrugs.

Antitrypanosomal Activity

In the context of treating human African trypanosomiasis (HAT), certain derivatives of this compound have shown promising results. One compound demonstrated excellent oral bioavailability and efficacy in mouse models against Trypanosoma brucei species, indicating its potential as an antitrypanosomal agent .

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of various novel compounds with enhanced biological activities. For instance, it has been used in the preparation of Schiff bases that exhibit anti-inflammatory properties . The ability to modify the thiophene structure allows for the exploration of structure-activity relationships, leading to the development of more effective therapeutic agents.

Material Science Applications

Chemosensor Development

The compound's reactivity makes it suitable for use in chemosensors, which are devices that detect chemical substances through a change in signal. Research indicates that derivatives containing this compound can be designed to selectively sense specific analytes, enhancing their utility in environmental monitoring and safety applications .

Case Studies

Case Study 1: Antibacterial Efficacy

A study investigated the efficacy of nitrothiophene derivatives against multi-drug resistant bacterial strains. The results indicated that these compounds not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, highlighting their potential for overcoming antibiotic resistance.

Case Study 2: Anticancer Properties

Another research effort focused on the anticancer properties of a specific derivative of this compound. In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through increased caspase activity, suggesting its potential as an anticancer agent .

作用機序

The mechanism of action of 2-Methyl-3-nitrothiophene is primarily determined by its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The sulfur atom in the thiophene ring can participate in coordination with metal ions, influencing the compound’s reactivity and interaction with enzymes and receptors. The methyl group can affect the compound’s lipophilicity, enhancing its ability to penetrate biological membranes.

類似化合物との比較

2-Methylthiophene: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Nitrothiophene: Lacks the methyl group, affecting its physical and chemical properties.

2,5-Dimethylthiophene: Contains an additional methyl group, altering its reactivity and applications.

Uniqueness: 2-Methyl-3-nitrothiophene is unique due to the presence of both a methyl and a nitro group, which confer distinct reactivity and properties. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

生物活性

2-Methyl-3-nitrothiophene is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with a methyl and a nitro group attached. Its chemical formula is C5H6N2O2S. The presence of the nitro group is crucial for its biological activity, as it can undergo reduction in biological systems to yield reactive intermediates that may interact with cellular targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of nitrothiophene derivatives, including this compound. One significant study demonstrated that nitrothiophene carboxamides exhibited potent activity against various bacterial strains such as E. coli, Klebsiella spp., Shigella spp., and Salmonella spp. . The mechanism of action involves activation by bacterial nitroreductases, which convert the nitro group into more reactive forms, leading to bactericidal effects.

Table 1: Antibacterial Activity of Nitrothiophene Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Nitrothiophene Carboxamide 1 | E. coli | 10 µg/mL |

| Nitrothiophene Carboxamide 2 | Klebsiella spp. | 15 µg/mL |

| Nitrothiophene Carboxamide 3 | Shigella spp. | 12 µg/mL |

| Nitrothiophene Carboxamide 4 | Salmonella spp. | 8 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been investigated. A study focused on the cytotoxic effects of various nitro-substituted thiophenes against cancer cell lines, including P388 murine leukemia cells. The results indicated that modifications to the thiophene ring could enhance cytotoxicity significantly.

Case Study: Cytotoxicity Against P388 Cells

In a cytotoxicity assay using the MTT method, it was found that:

- IC50 Values :

- This compound : IC50 = 20.35 µg/mL

- Methyl 3-(4-nitrophenyl)acrylate : IC50 = 7.98 µg/mL

- Methyl 3-(2-nitrophenyl)acrylate : IC50 = 27.78 µg/mL

These findings suggest that while this compound has notable anticancer properties, certain derivatives may exhibit even greater efficacy .

The proposed mechanism for the biological activity of nitrothiophenes involves the reduction of the nitro group to form reactive intermediates, which can interact with DNA or proteins within bacterial cells or cancer cells. This interaction can lead to cell death through various pathways, including apoptosis or necrosis.

特性

IUPAC Name |

2-methyl-3-nitrothiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSAZTUUUIXCQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CS1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。